molecular formula C25H35N3O2 B10837916 (4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide

(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide

Cat. No. B10837916
M. Wt: 409.6 g/mol
InChI Key: LCXJNOQXEGZLDX-KBMIEXCESA-N
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Description

SB-219825 is a small molecule drug developed by GlaxoSmithKline LLC. It is a δ opioid receptor agonist, which means it selectively binds to and activates the δ opioid receptor. This receptor is one of the three main types of opioid receptors, the others being μ and κ receptors. SB-219825 was initially investigated for its potential therapeutic applications in treating pain and other nervous system diseases .

Preparation Methods

The synthesis of SB-219825 involves the preparation of diphenylmethylpiperazine derivatives. One common synthetic route includes the displacement of the appropriate benzhydryl chloride with the corresponding enantiomers of trans-1-allyl-2,5-dimethylpiperazine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SB-219825 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SB-219825 may lead to the formation of oxidized derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationships of δ opioid receptor agonists.

    Biology: It is used in research to understand the role of δ opioid receptors in various biological processes.

    Medicine: It was investigated for its potential therapeutic applications in treating pain and other nervous system diseases.

Mechanism of Action

SB-219825 exerts its effects by selectively binding to and activating the δ opioid receptor. This receptor is a G protein-coupled receptor that, when activated, triggers a cascade of intracellular signaling pathways. These pathways ultimately lead to the modulation of pain perception and other physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .

Comparison with Similar Compounds

SB-219825 is part of the diarylmethylpiperazine class of δ opioid receptor agonists. Similar compounds in this class include SNC 80 and BW373U86. These compounds share a similar structure and mechanism of action but may differ in their pharmacokinetic properties and receptor selectivity. SB-219825 is unique in its specific binding affinity and intrinsic activity at the δ opioid receptor, making it a valuable tool for studying the pharmacology of this receptor .

properties

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

IUPAC Name

(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide

InChI

InChI=1S/C25H35N3O2/c1-5-27-12-11-25(18-9-8-10-20(29)13-18)15-22-21(14-19(25)16-27)17(4)23(26-22)24(30)28(6-2)7-3/h8-10,13,19,26,29H,5-7,11-12,14-16H2,1-4H3/t19-,25-/m1/s1

InChI Key

LCXJNOQXEGZLDX-KBMIEXCESA-N

Isomeric SMILES

CCN1CC[C@@]2(CC3=C(C[C@@H]2C1)C(=C(N3)C(=O)N(CC)CC)C)C4=CC(=CC=C4)O

Canonical SMILES

CCN1CCC2(CC3=C(CC2C1)C(=C(N3)C(=O)N(CC)CC)C)C4=CC(=CC=C4)O

Origin of Product

United States

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